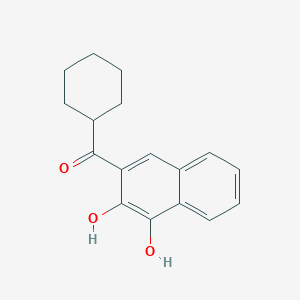
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound that features a cyclohexyl group attached to a naphthalene ring with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce hydroxyl groups at the 3 and 4 positions. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclohexyl(3,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(3,4-dihydroxyphenyl)methanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Cyclohexyl(3,4-dihydroxybenzyl)methanone: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl rings
Properties
CAS No. |
65363-49-7 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
cyclohexyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H18O3/c18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(19)17(14)20/h4-5,8-11,19-20H,1-3,6-7H2 |
InChI Key |
ARVHCOZNLJOFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















